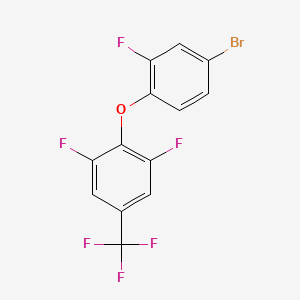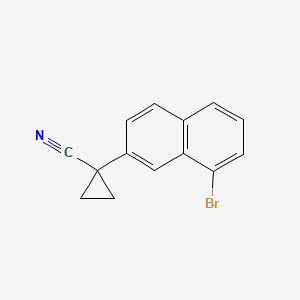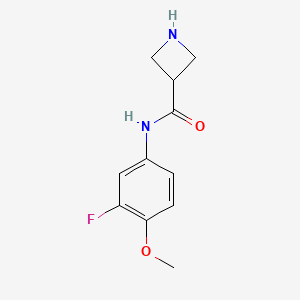
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound with the molecular formula C11H13FN2O2 It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a carboxamide group and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluoro-4-methoxyaniline with suitable reagents can lead to the formation of the desired azetidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of solid supports like alumina can enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a wide range of substituted azetidine derivatives .
Applications De Recherche Scientifique
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidine derivatives such as:
- 3-(4-fluoro-3-methoxyphenyl)azetidine
- Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones .
Uniqueness
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H13FN2O2 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
N-(3-fluoro-4-methoxyphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-16-10-3-2-8(4-9(10)12)14-11(15)7-5-13-6-7/h2-4,7,13H,5-6H2,1H3,(H,14,15) |
Clé InChI |
DOVADEATSWAZRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




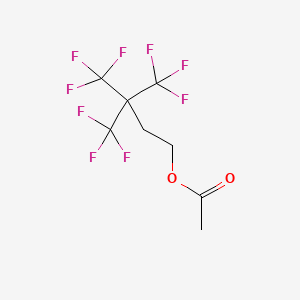
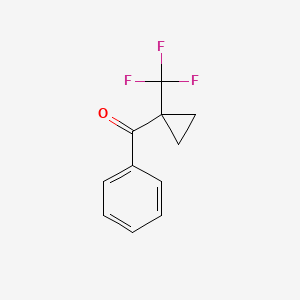
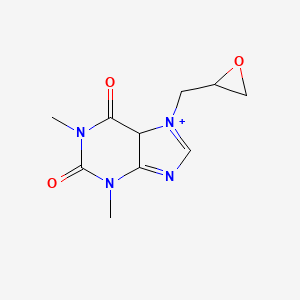

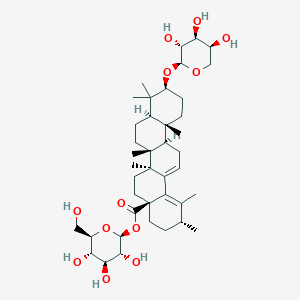
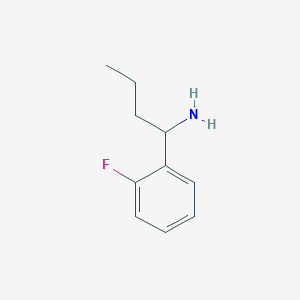
![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)
